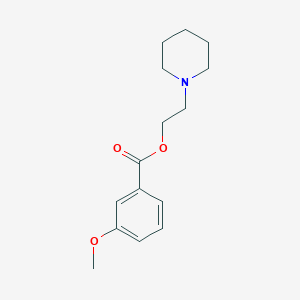
2-piperidin-1-ylethyl 9H-xanthene-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-piperidin-1-ylethyl 9H-xanthene-9-carboxylate is a chemical compound that belongs to the xanthene family. It is also known as 9-xanthenylmethyl-piperidine or XMP. This compound has gained significant attention due to its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
The mechanism of action of 2-piperidin-1-ylethyl 9H-xanthene-9-carboxylate involves the binding of the compound to the dopamine D3 receptor. This binding prevents the activation of the receptor by dopamine, which leads to a decrease in the activity of the dopamine pathway. This decrease in dopamine activity is thought to be responsible for the compound's effects on behaviors related to drug addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward and addiction. This compound has also been shown to decrease the rewarding effects of drugs such as cocaine and morphine.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-piperidin-1-ylethyl 9H-xanthene-9-carboxylate is its high selectivity for the dopamine D3 receptor. This selectivity allows researchers to study the specific effects of dopamine D3 receptor antagonists on behaviors related to drug addiction. However, one of the limitations of this compound is its relatively low potency compared to other dopamine D3 receptor antagonists.
Future Directions
There are a number of future directions for research on 2-piperidin-1-ylethyl 9H-xanthene-9-carboxylate. One direction is to study the effects of this compound on other neurotransmitter systems, such as the serotonin and glutamate systems. Another direction is to study the effects of this compound on behaviors related to other psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to optimize the synthesis of this compound to increase its potency and selectivity.
Synthesis Methods
The synthesis of 2-piperidin-1-ylethyl 9H-xanthene-9-carboxylate involves the reaction between 9-xanthenylmethyl chloride and piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or tetrahydrofuran. The product is then purified using column chromatography to obtain a pure compound.
Scientific Research Applications
2-piperidin-1-ylethyl 9H-xanthene-9-carboxylate has been extensively used in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of mood, reward, and addiction. This compound has also been used to study the effects of dopamine D3 receptor antagonists on behaviors related to drug addiction.
Properties
Molecular Formula |
C21H23NO3 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl 9H-xanthene-9-carboxylate |
InChI |
InChI=1S/C21H23NO3/c23-21(24-15-14-22-12-6-1-7-13-22)20-16-8-2-4-10-18(16)25-19-11-5-3-9-17(19)20/h2-5,8-11,20H,1,6-7,12-15H2 |
InChI Key |
OIWXVWIEJKUOQS-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCOC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-fluorophenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B294848.png)
![1-[Benzyl(methyl)amino]propan-2-yl (4-chlorophenoxy)acetate](/img/structure/B294850.png)
![2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294851.png)

![N-[2-(4-morpholinyl)ethyl]-2,2-diphenylpropanamide](/img/structure/B294856.png)

![2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294858.png)
![2-(4-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294860.png)
![4-ethoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294863.png)

![3,4,5-trimethoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294866.png)

![N-[2-(diethylamino)ethyl]-3-methoxybenzamide](/img/structure/B294871.png)

